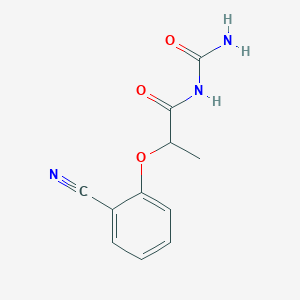

N-carbamoyl-2-(2-cyanophenoxy)propanamide

Description

N-carbamoyl-2-(2-cyanophenoxy)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a carbamoyl group and a 2-cyanophenoxy moiety. For instance, describes a process for synthesizing compounds with a 2-cyanophenoxy substituent, suggesting that the target molecule may be synthesized via similar formylation or transesterification steps .

Properties

Molecular Formula |

C11H11N3O3 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

N-carbamoyl-2-(2-cyanophenoxy)propanamide |

InChI |

InChI=1S/C11H11N3O3/c1-7(10(15)14-11(13)16)17-9-5-3-2-4-8(9)6-12/h2-5,7H,1H3,(H3,13,14,15,16) |

InChI Key |

BDWQTDDWVSVDHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(=O)N)OC1=CC=CC=C1C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-2-(2-cyanophenoxy)propanamide typically involves the reaction of 2-cyanophenol with a suitable carbamoylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-2-(2-cyanophenoxy)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-carbamoyl-2-(2-cyanophenoxy)propanamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: In studies related to enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-carbamoyl-2-(2-cyanophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The cyanophenoxy group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Similar Propanamide Derivatives

Propanamide derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison with structurally related compounds:

Table 1: Key Properties of N-carbamoyl-2-(2-cyanophenoxy)propanamide and Analogs

Key Findings :

Biological Activity :

- Fenampromide ’s high LogP (2.8) correlates with its narcotic analgesic activity, suggesting lipophilicity is critical for blood-brain barrier penetration .

- Chloropyridinyl and phenylcarbamoyl substituents in ’s compound confer antioxidative and antibacterial properties, highlighting the role of electron-withdrawing groups in bioactivity .

Synthetic Considerations: The 2-cyanophenoxy substituent (as in ) may require specialized formylation or transesterification steps, contrasting with simpler alkylation routes for phenylamino derivatives .

Biological Activity

N-carbamoyl-2-(2-cyanophenoxy)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a carbamoyl group and a cyanophenoxy moiety, which contribute to its interaction with biological targets. Understanding its structure-activity relationship (SAR) is crucial for elucidating its biological effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein-Protein Interactions (PPIs) : The compound has been shown to disrupt key protein interactions involved in various signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis.

- Targeting Enzymatic Activity : It may inhibit specific enzymes linked to disease processes, which can lead to therapeutic effects in conditions like cancer and inflammation.

- Modulation of Receptor Activity : Preliminary studies suggest that the compound could modulate the activity of certain receptors, impacting downstream signaling pathways.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anticancer Activity : Studies have demonstrated its potential in inhibiting cancer cell lines, with IC50 values indicating effective dose ranges.

- Anti-inflammatory Effects : The compound may reduce inflammation markers in vitro, suggesting potential applications in inflammatory diseases.

In Vitro Studies

A series of experiments were conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15.3 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Disruption of PPI |

In Vivo Studies

In vivo studies utilizing xenograft models have shown promising results regarding tumor growth inhibition when treated with this compound. A notable study reported a significant reduction in tumor size compared to control groups, demonstrating its potential as an anticancer agent.

Research Findings

Recent findings from various studies indicate that this compound exhibits a favorable safety profile with low toxicity at therapeutic doses. Its unique mechanism targeting specific pathways makes it a candidate for further development in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.